Cocinic Acid

描述

Historical Perspectives in Fatty Acid Chemistry

The scientific journey into understanding fats and oils began in the late 18th century when Antoine Lavoisier first determined their elemental composition, establishing that they primarily consist of carbon and hydrogen nih.gov. A pivotal figure in the early development of lipid chemistry was Michel-Eugene Chevreul. In the early 19th century, Chevreul conducted extensive research on animal fats, leading to the isolation of the first crystalline material with acidic properties from soap – a fatty acid nih.gov. He developed foundational techniques for isolating and characterizing fatty acids, including fractional solubility and multiple crystallizations, which allowed for the determination of their purity through melting point measurements nih.gov.

The 20th century brought further significant breakthroughs. In 1929, George and Mildred Burr's research demonstrated that certain fatty acids were essential nutrients, identifying linoleic acid as crucial for preventing a deficiency disease in rats nih.govnih.gov. This discovery of essential fatty acids marked a paradigm shift in nutritional science and lipid research. Over time, analytical methodologies advanced from classical chemical methods to more sophisticated techniques. The mid-20th century saw the widespread adoption of gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the precise identification and quantification of individual fatty acids within complex mixtures aocs.orgjournal-of-agroalimentary.roshimadzu.com.sgnih.gov. These advancements have enabled detailed profiling of oils from various sources, including coconut oil, contributing to a deeper understanding of their chemical nature and biological roles.

Compositional Definition of Cocinic Acid as a Mixture of Fatty Acids

"this compound" is best understood not as a singular compound but as a collective term referring to the fatty acid profile of coconut oil cymitquimica.com. Coconut oil is renowned for its exceptionally high content of saturated fatty acids, typically comprising over 90% of its total composition journal-of-agroalimentary.roscielo.brtmrjournals.comnih.govresearchgate.netufpr.br. A defining characteristic of coconut oil is its abundance of medium-chain fatty acids (MCFAs), which are saturated fatty acids with hydrocarbon chains ranging from 6 to 12 carbon atoms taylorandfrancis.comnih.gov.

The most prominent fatty acid in this mixture is lauric acid (C12:0), which constitutes approximately 45-50% of the total fatty acids in coconut oil journal-of-agroalimentary.roscielo.brtmrjournals.comnih.govresearchgate.netnih.govbmj.comsmujo.idresearchgate.net. Other significant saturated fatty acids present include myristic acid (C14:0), palmitic acid (C16:0), caprylic acid (C8:0), and capric acid (C10:0). Coconut oil also contains smaller proportions of unsaturated fatty acids, such as oleic acid (C18:1) and linoleic acid (C18:2) journal-of-agroalimentary.roscielo.brnih.govbmj.comsmujo.id.

The specific percentages can vary slightly depending on factors such as the variety of coconut, growing conditions, and processing methods smujo.id. However, the consistent dominance of lauric acid and other MCFAs defines the unique chemical character of what is commonly referred to as "this compound."

Typical Fatty Acid Composition of Coconut Oil

| Fatty Acid | Abbreviation | Carbon Chain Length | Typical Percentage Range (%) | Classification |

| Caproic Acid | C6:0 | 6 | < 1 | MCFA |

| Caprylic Acid | C8:0 | 8 | 6 – 9 | MCFA |

| Capric Acid | C10:0 | 10 | 6 – 7 | MCFA |

| Lauric Acid | C12:0 | 12 | 45 – 50 | MCFA |

| Myristic Acid | C14:0 | 14 | 15 – 19 | LCFA |

| Palmitic Acid | C16:0 | 16 | 8 – 14 | LCFA |

| Stearic Acid | C18:0 | 18 | 1 – 3 | LCFA |

| Oleic Acid | C18:1 | 18 | 5 – 7 | MUFA |

| Linoleic Acid | C18:2 | 18 | 1 – 2.5 | PUFA |

Note: Percentages are approximate and can vary. MCFAs are generally considered to be fatty acids with chain lengths of C6-C12. Lauric acid (C12:0) is sometimes classified as an MCFA, while other sources consider it a long-chain fatty acid (LCFA) due to its metabolic pathway.

The distinct properties of these fatty acids, particularly the MCFAs, have been the subject of considerable research. Their shorter chain length and saturated nature allow for different absorption and metabolic pathways compared to LCFAs, influencing their behavior in chemical and biological systems scielo.brtaylorandfrancis.comnih.gov. Research findings indicate that MCFAs are absorbed directly into the portal vein and transported to the liver, where they are readily metabolized for energy scielo.brtaylorandfrancis.comnih.gov. This unique metabolic characteristic is largely attributed to the high concentration of lauric acid within the "this compound" mixture tmrjournals.comdost.gov.ph.

Structure

2D Structure

3D Structure

属性

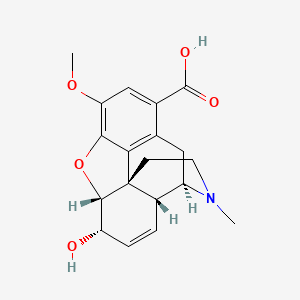

CAS 编号 |

61788-47-4 |

|---|---|

分子式 |

C19H21NO5 |

分子量 |

343.4 g/mol |

IUPAC 名称 |

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |

InChI |

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |

InChI 键 |

PZKXRDPRLQDAFK-UHFFFAOYSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

物理描述 |

Other Solid; Liquid |

同义词 |

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |

产品来源 |

United States |

Synthetic and Extraction Methodologies for Cocinic Acid and Its Derivatives

Industrial Production Routes from Cocos nucifera Oil

Coconut oil is primarily obtained through two main industrial processing techniques: dry processing and wet processing. These methods differ in their use of raw materials and processing steps, influencing the final oil characteristics and suitability for further derivatization.

Overview of Dry and Wet Processing Techniques

Dry Processing involves the extraction of oil from dried coconut kernel, known as copra. The copra is typically produced by drying fresh coconut meat using methods such as sun drying, kilns, or fire. The dried copra is then pressed, often using screw expellers, or subjected to solvent extraction to yield crude coconut oil. This method is common for large-scale production and yields oil that typically requires refining. cargohandbook.combonafideanugerahsentosa.comyoutube.com

Wet Processing utilizes fresh coconut kernel, bypassing the drying stage. The fresh coconut meat is ground, and oil is extracted from the resulting coconut milk emulsion. Various methods are employed to break this emulsion and separate the oil, including boiling, centrifugation, fermentation, or enzymatic treatments. While wet processing can yield virgin coconut oil with a distinct flavor profile, it can sometimes result in lower oil yields compared to dry processing, and the emulsion breaking step requires specific technologies. cargohandbook.comnih.govmedcraveonline.comresearchgate.netwikipedia.orgkumarmetal.com

Hydrolysis and Distillation Processes for Fatty Acid Isolation

To obtain Cocinic Acid (the free fatty acid fraction), the triglycerides present in coconut oil must first be broken down through hydrolysis. Subsequently, fractional distillation is employed to isolate or purify specific fatty acids or fractions.

Hydrolysis is the chemical process where triglycerides are cleaved into glycerol (B35011) and free fatty acids. This can be achieved through several methods:

Saponification : This involves reacting the oil with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures. This process yields glycerol and the sodium or potassium salts of fatty acids (soaps). libretexts.orgresearchgate.net

Acid Hydrolysis : Triglycerides can be hydrolyzed using water in the presence of an acid catalyst. libretexts.org

Enzymatic Hydrolysis : Lipases can be used to catalyze the hydrolysis of triglycerides under milder conditions. medcraveonline.comresearchgate.net

Hydrolysis in Sub- and Supercritical Water : Water at high temperatures and pressures can act as both a solvent and reactant, efficiently hydrolyzing triglycerides into free fatty acids and glycerol. acs.org

Following hydrolysis, the mixture of glycerol and free fatty acids is separated. The free fatty acids are then purified and often fractionated using vacuum distillation . This process exploits the differences in boiling points of the various fatty acids present in coconut oil, allowing for the isolation of specific chain lengths or fractions. For instance, Distilled Coconut Fatty Acids (DCFA) are obtained by splitting and vacuum distilling coconut oil, yielding a product rich in lauric acid (C12:0) and containing other medium-chain fatty acids like caprylic acid (C8:0) and capric acid (C10:0). 3hpalmproducts.cominterfat.cominno-oleo.com

Fatty Acid Composition of Coconut Oil: Coconut oil is characterized by a high proportion of saturated fatty acids, with medium-chain fatty acids being particularly abundant.

| Fatty Acid Name | Abbreviation | Typical Percentage (%) |

| Caproic Acid | C6:0 | 0-0.6 |

| Caprylic Acid | C8:0 | 4.6-9.4 |

| Capric Acid | C10:0 | 5.5-8 |

| Lauric Acid | C12:0 | 41.8-56 |

| Myristic Acid | C14:0 | 16.7-21 |

| Palmitic Acid | C16:0 | 7.5-10.2 |

| Stearic Acid | C18:0 | 2-3 |

| Oleic Acid | C18:1 | 6-10 |

| Linoleic Acid | C18:2 | 2-3 |

Note: Percentages can vary based on coconut variety, growing conditions, and processing methods. wikipedia.orgnih.govlipid.orgokstate.edunih.gov

Chemical Derivatization and Synthesis of this compound-Based Compounds

The isolated this compound (fatty acids from coconut oil) serves as a versatile precursor for synthesizing a wide range of chemical derivatives with tailored properties for various industrial applications.

Esterification, Amidation, and Amine Synthesis

Esterification involves reacting this compound with alcohols to form fatty acid esters. For example, esterification with methanol (B129727) yields fatty acid methyl esters (FAMEs), which are intermediates for biodiesel and other oleochemicals. Reaction with glycerol produces mono-, di-, and triglycerides, used as emulsifiers and emollients. atamanchemicals.comelchemy.com

Amidation is the reaction of this compound with amines. A common example is the reaction with monoethanolamine (MEA) to produce cocamide MEA, a widely used surfactant and foam booster in personal care products and detergents. Reaction with diethanolamine (B148213) (DEA) yields cocamide DEA. nih.govarpnjournals.orggoogle.comontosight.aiwikipedia.org

Amine Synthesis involves converting fatty acids into fatty amines. This typically occurs through intermediate formation of fatty nitriles or amides, followed by reduction. Fatty amines and their derivatives, such as quaternary ammonium (B1175870) compounds, are used as antistatic agents, fabric softeners, and corrosion inhibitors. researchgate.net

Development of Surfactants and Detergent Formulations

Derivatives of this compound are integral to the formulation of surfactants and detergents due to their amphiphilic nature, allowing them to reduce surface tension and emulsify oils and water.

Fatty Acid Ethoxylates : These are produced by reacting fatty acids or fatty alcohols with ethylene (B1197577) oxide. They function as non-ionic surfactants in detergents, cleaners, and personal care products. thencd.eu

Cocamide MEA/DEA : As mentioned, these amides are excellent foaming agents and thickeners, commonly found in shampoos, body washes, and dish soaps. arpnjournals.orgwikipedia.org

Cocamidopropyl Betaine : This amphoteric surfactant, derived from coconut fatty acids, is known for its mildness, good foaming properties, and compatibility with other surfactants, making it a staple in shampoos, body washes, and facial cleansers. atamanchemicals.comatamankimya.com

Fatty Acid Salts (Soaps) : The direct saponification of coconut oil or its fatty acids with alkali metals produces soaps, which are effective cleansing agents. libretexts.org

Synthesis of Specialized Industrial Chemicals (e.g., Corrosion Inhibitors, Lubricants)

The unique properties of this compound derivatives lend themselves to specialized industrial applications:

Corrosion Inhibitors : Fatty acids, fatty amines, and their derivatives can form protective films on metal surfaces, preventing corrosion in various industrial settings. researchgate.netnih.gov

Lubricants : Fatty acid esters and amides derived from this compound exhibit good lubricity, biodegradability, and thermal stability, making them suitable for use as lubricants, greases, and metalworking fluids. atamanchemicals.comelchemy.comresearchgate.netriddhisiddhichemicals.comdraxe.com

Plasticizers and Polymer Additives : Certain fractions of this compound, particularly shorter-chain fatty acids (C6-C10), can be converted into alcohols and polyol esters used as plasticizers and additives in polymers and coatings. researchgate.nettwinriverstechnologies.com

Intermediates for Textiles and Leather : Derivatives are used in finishing processes for textiles and leather, imparting softness and improving material properties. interfat.comatamanchemicals.com

Compound Name List:

Capric Acid

Caprylic Acid

Cocamide DEA

Cocamide MEA

Cocamidopropyl Betaine

Coconut Fatty Acid

Coconut Fatty Acid Distillate (CFAD)

Coconut Oil

Fatty Acid Methyl Esters (FAMEs)

Glycerol

Lauric Acid

Linoleic Acid

Medium-Chain Fatty Acids (MCFAs)

Monolaurin

Myristic Acid

Oleic Acid

Palmitic Acid

Stearic Acid

Triglycerides

Microbial Production of Organic Acids Relevant to Lipid Metabolism

Microorganisms, particularly bacteria and yeasts, are increasingly being engineered for the sustainable production of fatty acids and their derivatives (oleochemicals) from renewable feedstocks mdpi.comaimspress.comresearchgate.netfrontiersin.orgnih.govwarf.orgresearchgate.netfrontiersin.org. This approach offers an alternative to traditional petrochemical synthesis and reliance on plant oils. Oleaginous yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are favored hosts due to their ability to accumulate high intracellular lipid content and their amenability to genetic manipulation mdpi.comaimspress.comfrontiersin.orgnih.gov.

The microbial production of fatty acids often involves leveraging or engineering the de novo fatty acid synthesis pathway. Key strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of acetyl-CoA and malonyl-CoA is crucial. This can be achieved by engineering pathways that channel carbon flux towards these precursors, for example, by enhancing citrate (B86180) accumulation and its conversion to acetyl-CoA via ATP-citrate lyase mdpi.commhmedical.comyoutube.comfrontiersin.org.

Optimizing Fatty Acid Synthase (FAS) Activity: Overexpressing genes encoding components of the FAS complex, such as ACC1, FAS1, and FAS2, can significantly boost fatty acid production mdpi.com. Heterologous expression of more efficient FAS systems, like those from Brevibacterium ammoniagenes, has also led to substantial increases in fatty acid ethyl ester (FAEE) production in yeast mdpi.com.

Blocking Degradation Pathways: Deleting genes involved in fatty acid catabolism, particularly those of the β-oxidation pathway, prevents the consumption of newly synthesized fatty acids, thereby increasing their accumulation aimspress.comfrontiersin.orgnih.gov.

Hydrolysis of Acyl-CoA: The expression of thioesterases (e.g., 'tesA from E. coli) can hydrolyze fatty acyl-CoA esters into free fatty acids, making them available for export or further modification frontiersin.orgresearchgate.net.

Medium-chain fatty acids (MCFAs), relevant to this compound, can be produced by engineering specific pathways. For example, certain bacteria can convert ethanol (B145695) and short-chain fatty acids (SCFAs) into MCFAs through chain elongation processes acs.orgrsc.orgmdpi.com. Additionally, the expression of specific thioesterases and acyl-CoA reductases in microbes like E. coli has enabled the production of fatty alcohols and alkanes with chain lengths relevant to MCFAs warf.orgresearchgate.net.

Table 1: Microbial Production of Key Fatty Acids and Derivatives

| Microorganism/System | Target Product(s) | Key Metabolic Engineering Strategy(ies) | Reported Yield/Titer (Example) | Reference |

| Saccharomyces cerevisiae | Fatty Acid Ethyl Esters (FAEEs) | Overexpression of Brevibacterium ammoniagenes FAS, wax ester synthase (ws2), and acyl-CoA ligase (faa1) | 6.2-fold increase vs. wild type mdpi.com; 6.3-fold increase vs. strain without type-I FAS aimspress.com | mdpi.comaimspress.com |

| Yarrowia lipolytica | Free Fatty Acids (FFAs) | Overexpression of YlAcc1, YlDga1; deletion of β-oxidation genes; expression of bacterial thioesterase ('tesA) | 2.3 g/L FFAs frontiersin.org | frontiersin.org |

| Escherichia coli | Medium-chain fatty alcohols (e.g., C8-C16) | Co-expression of thioesterase ('tesA), acyl-CoA synthase (fadD), and fatty acyl-CoA reductase (FAR/acr1) | 449.2 mg/L C12/14 alcohol researchgate.net; 1 g/L MCFAs warf.org | warf.orgresearchgate.net |

| Mixed Bacterial Culture | Medium-chain fatty acids (MCFAs) | Chain elongation from ethanol and SCFAs | 8.6 g/L caproate (C6) rsc.org | rsc.org |

Metabolic Engineering Approaches for Enhanced Fatty Acid or Derivative Production

Key metabolic engineering strategies employed for enhanced fatty acid production include:

Pathway Optimization and Rewiring:

Pushing Precursors: Strategies focus on increasing the intracellular availability of key precursors like acetyl-CoA and malonyl-CoA. This involves enhancing carbon flux from feedstocks (e.g., sugars, glycerol, SCFAs) into the central metabolism and then channeling it towards these building blocks. Engineering enzymes like ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC) is critical mdpi.commhmedical.comyoutube.comfrontiersin.org.

Pulling Products: Enhancing the expression and activity of enzymes involved in fatty acid synthesis (e.g., fatty acid synthase complex) and subsequent conversion into desired derivatives (e.g., wax ester synthase for FAEEs, acyl-CoA reductases for fatty alcohols) is crucial mdpi.comaimspress.comresearchgate.netfrontiersin.org.

Blocking Competing Pathways: Deleting or downregulating genes involved in the degradation of fatty acids (e.g., β-oxidation enzymes) or pathways that divert intermediates away from fatty acid synthesis (e.g., pathways leading to storage lipids like triacylglycerols, TAGs) is a common approach to increase free fatty acid accumulation aimspress.comfrontiersin.orgnih.gov.

Enzyme Engineering and Heterologous Expression:

Fatty Acid Synthase (FAS) Systems: Introducing or overexpressing heterologous type I FAS systems (e.g., from Brevibacterium ammoniagenes) can lead to higher fatty acid titers compared to native type II systems in some hosts like S. cerevisiae mdpi.com.

Chain-Length Specificity: Engineering enzymes, such as thioesterases or acyl-CoA synthases, can alter the chain-length specificity of fatty acid production, allowing for the targeted synthesis of MCFAs or longer-chain fatty acids warf.orgresearchgate.netchalmers.se. For example, expressing bacterial thioesterases in yeast has been shown to increase the production of specific fatty acids frontiersin.org.

Enzymes for Derivatives: Expressing enzymes like wax ester synthases, fatty alcohol reductases, or carboxylic acid reductases enables the conversion of fatty acids into valuable derivatives like biodiesel (FAEEs), fatty alcohols, or alkanes aimspress.comresearchgate.netfrontiersin.org.

Improving Strain Tolerance and Cofactor Supply:

Cofactor Regeneration: Ensuring adequate supply of cofactors like NADPH, which is essential for the reduction steps in fatty acid synthesis, can be achieved through engineering of pathways like the pentose (B10789219) phosphate (B84403) pathway aimspress.comnih.gov.

Advanced Synthetic Biology Tools:

CRISPR-Cas Systems: Genome editing tools like CRISPR-Cas allow for precise and efficient modification of multiple genes simultaneously, accelerating strain development mdpi.com.

Biosensors and Regulator Systems: Developing biosensors to monitor intracellular metabolite levels (e.g., malonyl-CoA) and implementing dynamic regulator systems can fine-tune gene expression for optimal production mdpi.com.

Table 2: Metabolic Engineering Strategies for Enhanced Fatty Acid Production

| Engineering Strategy | Target Pathway/Process | Example Application/Outcome | Host Organism | Reference |

| Precursor Supply Enhancement | Acetyl-CoA & Malonyl-CoA synthesis | Increased citrate accumulation and conversion to acetyl-CoA | S. cerevisiae | mdpi.commhmedical.com |

| FAS System Engineering | De novo fatty acid synthesis | Heterologous expression of type I FAS for higher FAEE production | S. cerevisiae | mdpi.comaimspress.com |

| Degradation Pathway Blocking | β-oxidation pathway | Deletion of β-oxidation genes to increase free fatty acid accumulation | Y. lipolytica | frontiersin.org |

| Enzyme Expression for Derivatives | Fatty acid to fatty alcohol conversion | Co-expression of thioesterase, acyl-CoA synthase, and fatty acyl-CoA reductase | E. coli | researchgate.net |

| Chain Length Specificity Engineering | Fatty acid synthesis/hydrolysis | Expression of specific thioesterases to favor MCFA production | Y. lipolytica | frontiersin.org |

| Synthetic Biology Tools | Gene regulation and editing | CRISPR-Cas for precise gene modification; biosensors for pathway tuning | E. coli, S. cerevisiae | mdpi.com |

Compound Names Mentioned

| Compound Name | Description |

| This compound | Refers to fatty acids derived from coconut oil, primarily medium-chain saturated fatty acids. |

| Caprylic Acid (C8:0) | An 8-carbon saturated fatty acid. |

| Capric Acid (C10:0) | A 10-carbon saturated fatty acid. |

| Lauric Acid (C12:0) | A 12-carbon saturated fatty acid, a major component of coconut oil. |

| Myristic Acid (C14:0) | A 14-carbon saturated fatty acid. |

| Palmitic Acid (C16:0) | A 16-carbon saturated fatty acid, a common saturated fatty acid in many fats and oils. |

| Stearic Acid (C18:0) | An 18-carbon saturated fatty acid. |

| Oleic Acid (C18:1) | An 18-carbon monounsaturated fatty acid. |

| Acetyl-CoA | A molecule that participates in many metabolic reactions, serving as the main source of two-carbon units. |

| Malonyl-CoA | A key intermediate in fatty acid biosynthesis. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the synthesis of fatty acids. |

| β-oxidation | The metabolic process of breaking down fatty acids into acetyl-CoA. |

| Triacylglycerols (TAGs) | The main form of stored fat in animals and plants. |

| Fatty Acid Ethyl Esters (FAEEs) | Esters of fatty acids and ethanol, commonly used as biodiesel. |

| Fatty Alcohols | Alcohols derived from fatty acids, used in cosmetics, detergents, and as chemical intermediates. |

| Thioesterase | An enzyme that catalyzes the hydrolysis of thioester bonds, often used to release free fatty acids. |

| Acyl-CoA | A molecule that carries acyl groups, essential for fatty acid metabolism. |

| Acyl-CoA Carboxylase (ACC) | The enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. |

| Acyl-CoA Reductase | An enzyme that reduces acyl-CoA or fatty aldehydes to fatty alcohols. |

| Wax Ester Synthase | An enzyme that catalyzes the esterification of fatty acyl-CoA with alcohols. |

| Citrate | An intermediate in the citric acid cycle, also involved in acetyl-CoA transport. |

| NADPH | A coenzyme that acts as a reducing agent in many metabolic reactions, including fatty acid synthesis. |

| SCFAs (Short-Chain Fatty Acids) | Fatty acids with fewer than six carbon atoms. |

| MCFAs (Medium-Chain Fatty Acids) | Fatty acids with 6-12 carbon atoms. |

| Oleochemicals | Chemicals derived from fats and oils, often produced via microbial fermentation or chemical synthesis. |

| Palmitate | The 16-carbon saturated fatty acid produced by the de novo fatty acid synthesis pathway. |

This compound, a term often associated with the fatty acid composition of coconut oil, primarily comprises saturated medium-chain fatty acids (MCFAs). These include caprylic acid (C8:0), capric acid (C10:0), lauric acid (C12:0), myristic acid (C14:0), and palmitic acid (C16:0) mdpi.comaimspress.commhmedical.comabcam.com. Understanding the intricate pathways of fatty acid biosynthesis and metabolism is crucial for advancing biotechnological approaches to produce these valuable compounds.

Biosynthetic Pathways and Metabolism of Fatty Acids Constituting this compound

The synthesis and breakdown of fatty acids are fundamental metabolic processes essential for cellular energy, membrane integrity, and the production of various bioactive molecules. The fatty acids characteristic of this compound are predominantly synthesized via de novo pathways and catabolized through β-oxidation.

De Novo Fatty Acid Synthesis

This pathway, occurring primarily in the cytoplasm, converts acetyl-CoA, derived from carbohydrate metabolism, into saturated fatty acids. The process is initiated by acetyl-CoA carboxylase (ACC), which catalyzes the rate-limiting conversion of acetyl-CoA to malonyl-CoA, requiring ATP and biotin (B1667282) mhmedical.comyoutube.comcsun.edulibretexts.org. Malonyl-CoA, along with acetyl-CoA, serves as the substrate for the fatty acid synthase (FAS) complex, a large multi-enzyme system. The FAS complex sequentially adds two-carbon units, using NADPH as a reducing agent, to elongate the fatty acid chain. Palmitate (C16:0) is the primary product of this core synthesis machinery, which can then undergo further elongation or desaturation to yield other fatty acids youtube.comcsun.eduwikipedia.orgresearchgate.netwikipedia.org.

Fatty Acid Metabolism (Catabolism)

Fatty acid catabolism, predominantly through β-oxidation, occurs in the mitochondrial matrix to generate energy. This process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolysis. Each cycle cleaves a two-carbon acetyl-CoA unit from the fatty acyl-CoA chain, producing FADH₂ and NADH, which are subsequently used for ATP generation in the electron transport chain abcam.comlibretexts.orgmicrobenotes.comaklectures.comjackwestin.com. The β-oxidation pathway continues until the entire fatty acid chain is broken down into acetyl-CoA units, which enter the citric acid cycle. The regulation of this pathway is tightly controlled, with malonyl-CoA inhibiting fatty acid entry into mitochondria when energy is abundant microbenotes.com.

Biosynthetic Pathways and Metabolism of Fatty Acids Constituting Cocinic Acid

Microbial Intermediary Metabolism of Fatty Acids and Related Compounds

Microbial Production of Organic Acids Relevant to Lipid Metabolism

Microorganisms, particularly oleaginous yeasts and bacteria, are increasingly utilized for the sustainable production of fatty acids and their derivatives (oleochemicals) from renewable feedstocks mdpi.comaimspress.comresearchgate.netfrontiersin.orgnih.govwarf.orgresearchgate.netfrontiersin.org. This biotechnological approach offers an environmentally friendly alternative to traditional methods. Key strategies for microbial fatty acid production include enhancing precursor supply (acetyl-CoA and malonyl-CoA), optimizing the fatty acid synthase (FAS) complex, blocking fatty acid degradation pathways (e.g., β-oxidation), and expressing enzymes that convert fatty acids into desired derivatives mdpi.comaimspress.comfrontiersin.orgresearchgate.netnih.gov.

Medium-chain fatty acids (MCFAs), characteristic of Cocinic Acid, can be produced by engineering microbial strains. For instance, certain bacteria can convert ethanol (B145695) and short-chain fatty acids (SCFAs) into MCFAs via chain elongation acs.orgrsc.orgmdpi.com. Additionally, the expression of specific enzymes like thioesterases and acyl-CoA reductases in microbes such as Escherichia coli facilitates the production of fatty alcohols and alkanes relevant to MCFAs warf.orgresearchgate.net.

Table 1: Microbial Production of Key Fatty Acids and Derivatives

| Microorganism/System | Target Product(s) | Key Metabolic Engineering Strategy(ies) | Reported Yield/Titer (Example) |

| Saccharomyces cerevisiae | Fatty Acid Ethyl Esters (FAEEs) | Overexpression of Brevibacterium ammoniagenes FAS, wax ester synthase, and acyl-CoA ligase | 6.2-fold increase vs. wild type mdpi.com; 6.3-fold increase vs. control aimspress.com |

| Yarrowia lipolytica | Free Fatty Acids (FFAs) | Overexpression of YlAcc1, YlDga1; deletion of β-oxidation genes; expression of bacterial thioesterase ('tesA) | 2.3 g/L FFAs frontiersin.org |

| Escherichia coli | Medium-chain fatty alcohols (e.g., C8-C16) | Co-expression of thioesterase ('tesA), acyl-CoA synthase (fadD), and fatty acyl-CoA reductase (FAR/acr1) | 449.2 mg/L C12/14 alcohol researchgate.net; 1 g/L MCFAs warf.org |

| Mixed Bacterial Culture | Medium-chain fatty acids (MCFAs) | Chain elongation from ethanol and SCFAs | 8.6 g/L caproate (C6) rsc.org |

| Cyanobacteria (e.g., S. elongatus) | Omega-3 fatty acids (e.g., alpha-linolenic acid) | Overexpression of fabF and desaturase genes (desA, desB); deletion of fadD | Improved levels of omega-3 fatty acids nih.gov |

Metabolic Engineering Approaches for Enhanced Fatty Acid or Derivative Production

Key metabolic engineering strategies include:

Pathway Optimization: This involves enhancing the supply of precursors like acetyl-CoA and malonyl-CoA by engineering carbon flux from feedstocks. It also includes optimizing the fatty acid synthase (FAS) complex and enzymes for converting fatty acids into derivatives (e.g., fatty alcohols, esters). Blocking competing pathways, such as β-oxidation, is crucial for accumulating free fatty acids mdpi.comaimspress.commhmedical.comyoutube.comfrontiersin.orgresearchgate.netnih.gov.

Enzyme Engineering and Heterologous Expression: Introducing or overexpressing heterologous FAS systems, or engineering enzymes for specific chain-length preferences (e.g., thioesterases), can significantly boost MCFA production mdpi.comfrontiersin.orgwarf.orgchalmers.se. The expression of enzymes like wax ester synthases and fatty alcohol reductases enables the production of valuable derivatives such as biodiesel and fatty alcohols aimspress.comresearchgate.netfrontiersin.org.

Strain Tolerance and Cofactor Supply: Engineering strains to tolerate higher product concentrations and ensuring adequate cofactor supply (e.g., NADPH) are vital for maximizing yields mdpi.comaimspress.comnih.govchalmers.se.

Advanced Synthetic Biology Tools: Tools like CRISPR-Cas systems allow for precise genetic modifications, while biosensors and dynamic regulator systems enable fine-tuning of metabolic pathways for optimal production mdpi.com.

Table 2: Metabolic Engineering Strategies for Enhanced Fatty Acid Production

| Engineering Strategy | Target Pathway/Process | Example Application/Outcome | Host Organism |

| Precursor Supply Enhancement | Acetyl-CoA & Malonyl-CoA synthesis | Increased citrate (B86180) accumulation and conversion to acetyl-CoA | S. cerevisiae |

| FAS System Engineering | De novo fatty acid synthesis | Heterologous expression of type I FAS for higher FAEE production | S. cerevisiae |

| Degradation Pathway Blocking | β-oxidation pathway | Deletion of β-oxidation genes to increase free fatty acid accumulation | Y. lipolytica |

| Enzyme Expression for Derivatives | Fatty acid to fatty alcohol conversion | Co-expression of thioesterase, acyl-CoA synthase, and fatty acyl-CoA reductase | E. coli |

| Chain Length Specificity Engineering | Fatty acid synthesis/hydrolysis | Expression of specific thioesterases to favor MCFA production | Y. lipolytica |

| Synthetic Biology Tools | Gene regulation and editing; Pathway tuning | CRISPR-Cas for precise gene modification; biosensors for pathway tuning | E. coli, S. cerevisiae |

Biological Activities and Molecular Mechanisms of Fatty Acids in Cocinic Acid

Antimicrobial Efficacy and Mechanisms of Action

The fatty acids found in cocinic acid, especially the medium-chain fatty acids (MCFAs), exhibit broad-spectrum antimicrobial properties against a variety of microorganisms, including bacteria and fungi. frontiersin.orgcore.ac.ukmdpi.com Their efficacy stems from several mechanisms that target the fundamental structures and processes of microbial cells.

Membrane Disruption and Permeability Alteration

A primary antimicrobial mechanism of the fatty acids in this compound is the disruption of the microbial cell membrane. oilcocos.comfrontiersin.orgresearchgate.net Due to their amphipathic nature, these fatty acids can insert themselves into the lipid bilayer of the cell membrane. frontiersin.orgresearchgate.net This integration disrupts the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components such as ions and nucleic acids. oilcocos.comresearchgate.netoilcocos.com

For instance, lauric acid and its derivative, monolaurin, are particularly effective at disrupting the cell membranes of both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org Studies using electron microscopy have visually confirmed that treatment with these fatty acids causes significant morphological changes and damage to the bacterial cell envelope, ultimately leading to cell lysis and death. frontiersin.orgresearchgate.netnih.gov Caprylic acid and capric acid also demonstrate this membrane-disrupting capability. oilcocos.comfrontiersin.orgresearchgate.net The process involves the fatty acids forming micelles that solubilize the membrane, creating pores and causing a loss of the proton motive force. researchgate.net

Transmission electron microscopy has revealed that caprylic acid-loaded nanoparticles cause disruption of the cell envelope and leakage of cytoplasmic content in bacteria such as E. coli and S. aureus, resulting in cell death. researchgate.net Similarly, lauric acid treatment has been shown to alter the morphology of S. aureus cells and disrupt cell membrane integrity. nih.gov

Interference with Electron Transport and Oxidative Phosphorylation

The fatty acids present in this compound can interfere with the electron transport chain (ETC) and the process of oxidative phosphorylation, which are vital for cellular energy production in microorganisms. frontiersin.orghumapub.comjmb.or.krresearchgate.net By disrupting the cell membrane, these fatty acids can affect the function of membrane-embedded protein complexes of the ETC. core.ac.ukresearchgate.net

This interference can occur through several means. Fatty acids can act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the mitochondrial or bacterial membrane that is necessary for ATP synthesis. jmb.or.krresearchgate.net They can also directly inhibit the activity of specific components of the ETC. researchgate.net For example, some fatty acids have been shown to inhibit electron transport at Complex I of the respiratory chain. researchgate.net This disruption of energy metabolism severely impairs the microbe's ability to grow and reproduce. mdpi.com

Inhibition of Membrane-Associated Enzymatic Activities

Beyond general membrane disruption, the fatty acids in this compound can specifically inhibit the activity of membrane-associated enzymes that are crucial for microbial survival. frontiersin.orgcore.ac.ukmdpi.com These enzymes are involved in various processes, including cell wall synthesis, nutrient transport, and signaling pathways.

One example is the inhibition of glucosyltransferase, an enzyme produced by Streptococcus species that is involved in the synthesis of glucans, a component of dental plaque. mdpi.com Certain fatty acids have been found to inhibit this enzyme's activity. mdpi.com In Gram-positive bacteria, lauric acid can interfere with the enzymes responsible for forming peptidoglycan bonds, leading to cell lysis. researchgate.net Additionally, fatty acids can impair the active uptake of nutrients by acting directly on transport proteins or indirectly by disrupting the electrochemical gradients across the membrane. core.ac.uk

Structure-Activity Relationships: Influence of Chain Length and Saturation

The antimicrobial effectiveness of fatty acids is closely linked to their chemical structure, particularly their carbon chain length and the presence or absence of double bonds (saturation). nih.govnih.govjocpr.comnih.gov

Generally, medium-chain saturated fatty acids (C8-C12) exhibit the most potent antimicrobial activity. researchgate.net Fatty acids with chain lengths shorter than eight carbons or longer than fourteen carbons tend to be less effective. nih.gov For example, lauric acid (C12) is often cited as having the highest potency against a broad range of microbes. frontiersin.org Caprylic acid (C8) and capric acid (C10) also show significant antimicrobial effects. oilcocos.comresearchgate.net Myristic acid (C14), while still active, is sometimes found to be less potent than its shorter-chain counterparts. nih.govresearchgate.net

The saturation of the fatty acid is also a critical factor. The saturated fatty acids that constitute the bulk of this compound are highly effective. The straight, flexible structure of saturated fatty acids allows them to efficiently pack into and disrupt the microbial membrane. core.ac.uk

Table 1: Antimicrobial Activity of Predominant Fatty Acids in this compound

| Fatty Acid | Chain Length | Primary Antimicrobial Mechanisms | General Efficacy Notes |

|---|---|---|---|

| Caprylic Acid | C8:0 | Membrane disruption, inhibition of cellular pathways. oilcocos.comfrontiersin.orgresearchgate.net | Effective against a range of pathogens. frontiersin.org |

| Capric Acid | C10:0 | Membrane disruption, interference with electron transport. mdpi.comoilcocos.comoilcocos.com | Potent antibacterial and antifungal properties. oilcocos.com |

| Lauric Acid | C12:0 | Membrane disruption, enzyme inhibition, ROS generation. researchgate.netfrontiersin.orgnih.gov | Considered one of the most potent antimicrobial fatty acids. frontiersin.org |

| Myristic Acid | C14:0 | Membrane disruption, DNA binding. humapub.comnih.govresearchgate.net | Broad-spectrum activity, though sometimes less potent than C8-C12 acids. humapub.comresearchgate.net |

Roles in Cellular Biochemistry and Physiological Processes

In addition to their antimicrobial properties, the fatty acids in this compound play roles in normal physiological and biochemical processes, particularly in nutrition.

Carrier Function for Lipophilic Micronutrients

Fatty acids are essential for the absorption of lipophilic (fat-soluble) micronutrients from the diet. fao.org These include vital nutrients such as vitamins A, D, E, and K, as well as carotenoids. rsc.orgresearchgate.netoatext.com

During digestion, dietary fats are broken down by lipases into free fatty acids and monoglycerides. ocl-journal.org These products, along with bile salts, form mixed micelles in the small intestine. rsc.org The hydrophobic core of these micelles provides a vehicle for solubilizing lipophilic micronutrients, which are otherwise poorly soluble in the aqueous environment of the gut. rsc.org This micellar solubilization is a critical step for the transport of these nutrients across the unstirred water layer to the surface of the intestinal epithelial cells (enterocytes) for absorption. researchgate.net Therefore, the presence of fatty acids, such as those from this compound, in a meal can significantly enhance the bioavailability of fat-soluble vitamins and other lipophilic compounds. rsc.orgoatext.com

Precursor for Bioactive Compound Synthesis

The fatty acids found in this compound are substrates in the synthesis of various molecules with significant physiological roles.

Lauric Acid (C12): A primary component of this compound, lauric acid serves as a precursor for the synthesis of monolaurin. nih.govmdpi.com Monolaurin is a monoglyceride that exhibits considerable antimicrobial activity against various bacteria and viruses. nih.govresearchgate.net In metabolic processes, lauric acid can also act as a carbon source for the synthesis of long-chain fatty acids and phospholipids, which are essential components of new cell membranes. mdpi.com

Myristic Acid (C14): This 14-carbon saturated fatty acid is a crucial precursor for N-myristoylation, a process where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. caltagmedsystems.co.uktargetmol.comocl-journal.org This modification is vital for mediating protein-protein interactions, subcellular targeting, and activating numerous physiological signaling pathways. caltagmedsystems.co.uktargetmol.com Furthermore, myristic acid is a parent compound for various semisynthetic derivatives, such as 2-hydroxymyristoyl-CoA and 2-bromomyristic acid, which have been investigated for their biological activities, including the inhibition of the enzyme N-myristoyltransferase (NMT). tandfonline.comtandfonline.com

Caprylic Acid (C8): Also known as octanoic acid, this medium-chain fatty acid is a key precursor in the acylation of ghrelin, a hormone that regulates hunger. ocl-journal.orgwikipedia.org Caprylic acid attaches to a serine residue on the ghrelin molecule, a modification essential for the hormone's activity. ocl-journal.org It is also a component of the ketogenic agent AC-1202 and the parent compound of the antioxidant lipoic acid. nih.govresearchgate.net Industrially, it is used to synthesize esters for perfumes and dyes. innpharmacotherapy.com

Capric Acid (C10): Also called decanoic acid, this fatty acid is used to create caprate ester prodrugs of various pharmaceuticals, such as nandrolone (B1676933) and haloperidol. wikipedia.org Converting a drug into its caprate ester form increases its lipophilicity, allowing for the formulation of long-acting depot injections that release the drug slowly from fatty tissue. wikipedia.org It is also a precursor for artificial fruit flavors and perfumes. wikipedia.orghmdb.ca

Table 1: Bioactive Compounds Derived from this compound Constituents

| Precursor Fatty Acid | Bioactive Compound/Process | Function/Significance | References |

|---|---|---|---|

| Lauric Acid | Monolaurin | Antimicrobial agent | nih.govmdpi.com |

| Myristic Acid | N-myristoylated proteins | Protein targeting, signal transduction | caltagmedsystems.co.uktargetmol.com |

| Caprylic Acid | Octanoylated ghrelin | Hunger-regulating hormone | ocl-journal.orgwikipedia.org |

| Capric Acid | Pharmaceutical caprate esters | Long-acting drug formulations | wikipedia.org |

Interactions with Biological Macromolecules

The fatty acids derived from this compound must interact with larger molecules, such as proteins, to be transported and to exert their biological effects.

Fatty Acid Binding to Serum Albumins and Other Transport Proteins

Due to their poor solubility in aqueous solutions like blood plasma, fatty acids require carrier proteins for transport throughout the body. nih.govcellculturedish.com The most abundant of these transport proteins is serum albumin.

The binding of fatty acids to albumin is a well-studied phenomenon. The interaction is primarily driven by nonpolar, hydrophobic forces between the hydrocarbon chain of the fatty acid and uncharged amino acid side chains within crevices on the albumin molecule. nih.gov The anionic carboxylate head of the fatty acid also contributes through electrostatic or hydrogen bonding interactions. cellculturedish.comacs.org

Human serum albumin (HSA) possesses multiple fatty acid binding sites—at least seven with intermediate to high affinity and numerous others with lower affinity. cellculturedish.complos.org The binding affinity generally increases with the length of the fatty acid's carbon chain. cellculturedish.com The binding of fatty acids can induce conformational changes in the albumin protein, which can, in turn, affect its ability to bind other molecules. plos.org

Myristic Acid Binding: The interaction between myristic acid and albumin has been characterized using crystallographic and NMR studies. The crystal structure of HSA complexed with myristate reveals that the fatty acid molecules bind in long, hydrophobic pockets. rcsb.org Studies with bovine serum albumin indicate the existence of heterogeneous binding sites that differ in their local magnetic environment at both the polar and nonpolar ends of the fatty acid. pnas.orgresearchgate.net

Lauric, Caprylic, and Capric Acid Binding: As medium-chain fatty acids (MCFAs), lauric, caprylic, and capric acid are absorbed from the small intestine and bound to albumin for transport in the portal circulation directly to the liver. nih.govnumberanalytics.com This direct transport to the liver and rapid metabolism is a distinguishing feature of MCFAs compared to long-chain fatty acids. nih.gov

Table 2: Characteristics of Fatty Acid Binding to Serum Albumin

| Feature | Description | References |

|---|---|---|

| Primary Driver | Hydrophobic interactions between the fatty acid tail and nonpolar regions of albumin. | nih.gov |

| Secondary Interaction | Electrostatic/hydrogen bonding involving the fatty acid's carboxylate group. | cellculturedish.comacs.org |

| Binding Sites | Multiple sites (at least 7 high-to-intermediate affinity) distributed across the albumin molecule. | cellculturedish.complos.org |

| Affinity Determinant | Binding affinity generally increases with the length of the fatty acid carbon chain. | cellculturedish.com |

| Transport Route | Fatty acids are transported in the blood bound to albumin. | nih.govrupress.org |

Advanced Analytical Methodologies for the Characterization and Quantification of Cocinic Acid

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique widely employed for the structural elucidation and quantification of organic molecules, including fatty acids aocs.orgmdpi.com. For Cocinic acid, NMR provides detailed insights into the molecular structure, chain length, degree of saturation, and the relative proportions of different fatty acid components.

Structural Elucidation: Proton (¹H) NMR spectroscopy offers signals corresponding to different types of protons within the fatty acid chains. Characteristic signals include those from the terminal methyl group (ω1), methylene (B1212753) groups (α, β, and others), and olefinic protons in unsaturated fatty acids magritek.com. For instance, the presence of double bonds in unsaturated fatty acids like oleic acid is indicated by signals around 5.3 ppm for olefinic protons, and signals for allylic methylene groups are observed further upfield magritek.com. Carbon-13 (¹³C) NMR provides complementary information by revealing the chemical environments of carbon atoms, allowing for the identification of carbonyl carbons, methylene carbons, and olefinic carbons aocs.orgmdpi.comresearchgate.net. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in assigning specific signals to individual fatty acids within the mixture by establishing correlations between protons and carbons aocs.org.

Quantification and Interaction Studies: The relative integration of ¹H NMR signals can be used to quantify the proportion of different types of fatty acids (e.g., saturated vs. unsaturated) or specific functional groups within the mixture aocs.orgmdpi.com. While direct interaction studies of this compound with specific biomolecules might be limited in public literature, NMR is a standard method for studying the binding of fatty acids to proteins like albumin. For example, ¹³C NMR has been used to monitor the binding of medium-chain fatty acids (octanoic and decanoic acid) to human serum albumin, revealing changes in chemical shifts that indicate binding events and allowing for the quantification of bound versus unbound fatty acids nih.gov.

Table 1: Characteristic ¹H NMR Chemical Shifts for Fatty Acids (Representative)

| Proton Type | Typical Chemical Shift (ppm) | Associated Fatty Acids/Groups |

| Methyl (ω1) | ~0.85-0.95 | Terminal CH₃ group of saturated and unsaturated fatty acids |

| Methylene (β) | ~1.55-1.75 | Methylene group adjacent to carbonyl (α-CH₂) |

| Methylene (γ) | ~1.20-1.40 | General saturated methylene groups (-CH₂-) |

| Allylic Methylene | ~1.95-2.20 | Methylene groups adjacent to C=C double bonds |

| Olefinic | ~5.30-5.45 | Protons attached to C=C double bonds |

| Carbonyl α-CH₂ | ~2.20-2.40 | Methylene group adjacent to the carbonyl (C=O) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Authentication

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the molecular structure and functional groups present in this compound by analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations spectroscopyonline.comspectroscopyonline.com.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic functional groups of carboxylic acids. This compound, being a mixture of fatty acids, exhibits distinct IR absorption bands. The broad and strong O-H stretching vibration of the carboxylic acid group typically appears in the region of 3500-2500 cm⁻¹, often broadened due to strong hydrogen bonding forming dimers spectroscopyonline.comyoutube.com. The carbonyl (C=O) stretching vibration is a strong band, usually observed between 1730-1700 cm⁻¹ for saturated fatty acids spectroscopyonline.com. The C-O stretching vibration is found in the range of 1320-1210 cm⁻¹, and the O-H wagging vibration, characteristic of carboxylic acids, occurs around 900 cm⁻¹ spectroscopyonline.com. IR spectroscopy is also sensitive to the presence of double bonds; for instance, the deformation band for isolated trans double bonds is observed at approximately 966 cm⁻¹ aocs.org. This technique is routinely used in the fats and oils industry for identification and quality control aocs.org.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations through inelastic scattering of light. It is particularly sensitive to changes in polarizability, making it well-suited for analyzing the C-H and C-C bonds in fatty acids spectroscopyonline.com. Characteristic Raman bands for unsaturated fatty acids include the C=C stretching vibration, typically around 1655-1660 cm⁻¹, and associated =C–H deformation modes researchgate.netmdpi.com. Saturated fatty acids show strong bands related to CH₂ scissoring (~1440-1444 cm⁻¹) and CH₃ stretching (~2855 cm⁻¹) spectroscopyonline.comresearchgate.net. The ratio of the C=C stretching band intensity to the CH₂ scissoring band intensity can be used to estimate the degree of unsaturation in the fatty acid mixture spectroscopyonline.commdpi.com. Raman spectroscopy offers rapid, non-destructive analysis and can be used for qualitative and quantitative characterization of fat composition and even for detecting adulteration horiba.com.

Table 2: Key Vibrational Frequencies for Fatty Acids in IR and Raman Spectroscopy

| Technique | Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Notes |

| IR | O-H Stretch (dimer) | 3500-2500 (broad) | Strong hydrogen bonding in carboxylic acids |

| C=O Stretch (acid) | 1730-1700 | For saturated fatty acids; slightly lower for conjugated systems | |

| C-O Stretch | 1320-1210 | ||

| O-H Wag | ~900 | Characteristic of carboxylic acids | |

| C=C Stretch (trans) | ~966 | Deformation band for isolated trans double bonds | |

| Raman | C=C Stretch | 1655-1660 | Indicates unsaturation; higher for conjugated systems. Ratio to CH₂ scissoring indicates saturation. |

| CH₂ Scissoring | 1440-1444 | Common for saturated fatty acid chains | |

| CH₃ Stretch | ~2855 | Terminal methyl groups | |

| C-H Deformation | ~1265-1300 | Related to double bonds or chain structure |

Sample Preparation and Derivatization for Enhanced Analytical Resolution

The direct analysis of free fatty acids (FFAs) by techniques like Gas Chromatography (GC) can be challenging due to their relatively low volatility and the polar nature of the carboxylic acid group, which can lead to peak tailing and poor resolution caused by interactions with the GC column's stationary phase restek.com. To overcome these limitations and improve analytical resolution, sample preparation and derivatization are crucial steps.

Extraction: The initial step often involves extracting the fatty acids from their matrix. For coconut oil, this might involve solvent extraction using organic solvents like hexane, chloroform, or methanol (B129727), depending on the matrix and subsequent analysis researchgate.net.

Derivatization: Derivatization converts the free fatty acids into more volatile and less polar derivatives, making them more amenable to chromatographic separation and detection. Common derivatization methods include:

Esterification: This is a widely used method, particularly for GC analysis, where the carboxylic acid group is converted into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester, FAME). Reagents such as methanol with an acid catalyst (e.g., BF₃ in methanol or HCl in methanol) or potassium hydroxide (B78521) in methanol are frequently used restek.comresearchgate.net. The reaction typically proceeds under mild conditions (e.g., 50-60 °C for about an hour) restek.com.

Silylation: This method involves reacting the carboxylic acid group with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of trimethylchlorosilane (TMCS). This forms trimethylsilyl (B98337) (TMS) esters, which are highly volatile and suitable for GC analysis restek.comlcms.cz. Silylation can also derivatize hydroxyl and amino groups if present.

Other Methods: For High-Performance Liquid Chromatography (HPLC) analysis, derivatization with reagents like p-bromophenacyl bromide in the presence of a catalyst (e.g., 18-Crown-6 ether) can be employed to form UV-absorbing derivatives, enhancing detectability cerealsgrains.org.

Table 3: Common Derivatization Techniques for Fatty Acid Analysis

| Derivatization Type | Reagents | Typical Reaction Conditions | Primary Analytical Benefit | Common Applications |

| Esterification | Methanol + BF₃/HCl/H₂SO₄/KOH | Mild heating (e.g., 50-60 °C), 1-2 hours | Increased volatility, improved GC separation, reduced tailing | GC, GC-MS analysis of fatty acid profiles |

| Silylation | BSTFA or MSTFA (+ TMCS) | Room temperature to mild heating (e.g., 60 °C), 30-60 minutes | High volatility, enhanced GC detectability | GC, GC-MS analysis, derivatization of multiple functional groups |

| P-bromophenacyl | p-bromophenacyl bromide + catalyst | Varies (e.g., reflux in acetonitrile) | Introduction of UV chromophore for HPLC detection | HPLC-UV analysis |

These sample preparation and derivatization techniques are fundamental for obtaining accurate and reproducible results when analyzing the complex mixture of fatty acids that constitutes this compound, particularly when employing chromatographic methods.

List of Compounds Mentioned:

this compound (Coconut oil fatty acid, Fatty acids, coco)

Lauric acid

Myristic acid

Palmitic acid

Oleic acid

Octanoic acid

Decanoic acid

Linoleic acid

α-Linolenic acid

Ascorbic acid

Cichoric acid

Levulinic acid

Succinic acid

Benzoic acid

Hydroxyphenylacetic acid

Theoretical and Computational Investigations of Fatty Acids in Cocinic Acid

Molecular Dynamics Simulations of Lipid Aggregates and Biological Membranes

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of fatty acids in various self-assembled structures, such as micelles and lipid bilayers, and their interactions within biological membranes nih.govcambridge.orgnih.govmpg.deaip.orgugent.be. These simulations allow researchers to probe dynamic processes, phase transitions, and the influence of environmental factors like pH and salt concentration on membrane structure and stability.

Lauric Acid (C12:0): MD simulations have extensively studied lauric acid's pH-dependent self-assembly, revealing the formation of stable bilayers at low pH and spherical micelles at high pH nih.govnih.govaip.orgresearchgate.net. These studies have accurately predicted phase transition mid-points and determined pKa values, crucial for understanding its behavior in biological systems and for designing nanodelivery systems nih.govaip.org. Simulations have also explored its role in lipid bilayers, including its insertion and influence on membrane fluidity and permeability aip.orgnih.gov.

Myristic Acid (C14:0): Research utilizing MD simulations has investigated myristic acid's role in liposome (B1194612) permeability, suggesting it can enhance the passage of molecules across curved membranes ugent.be. Its agglomeration and arrangement during the initial stages of gel formation have also been explored through simulations acs.org.

Palmitic Acid (C16:0): MD simulations have elucidated the impact of palmitic acid on lipid bilayer properties, such as thickness and interdigitation, particularly in response to pH-induced ionization researchgate.netcambridge.org. Studies have also examined palmitic acid within mixed lipid systems, such as those involving dipalmitoylphosphatidylcholine (DPPC), to understand its contribution to membrane fusion events scirp.orgnih.gov.

Oleic Acid (C18:1): Simulations involving oleic acid have focused on its behavior in lipid aggregates and membranes, including its titration curves and pKa determination in different environments mpg.de. Its role in membrane restructuring and phase transitions has also been a subject of MD studies scirp.orgmdpi.com.

General Fatty Acid Behavior: Collectively, MD simulations provide atomic-level details on how fatty acids, with varying chain lengths and saturation, self-assemble, interact with lipids and water, and influence the structural integrity and dynamics of membranes. This is vital for understanding cellular processes and developing lipid-based technologies nih.govresearchgate.netscirp.orgcambridge.orgnih.govmpg.deaip.orgugent.beresearchgate.netnih.govacs.orgnih.govmdpi.commdpi.com.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactive Site Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for dissecting the reaction mechanisms, identifying reactive sites, and quantifying the energy barriers and thermodynamic parameters associated with fatty acid transformations.

Esterification and Transesterification: DFT has been extensively applied to study the acid-catalyzed esterification and transesterification reactions of fatty acids, such as lauric acid and oleic acid, with alcohols like methanol (B129727). These studies aim to elucidate reaction pathways, transition states, and activation energies, which are critical for optimizing processes like biodiesel production acs.orgdoaj.orgmdpi.comjst.go.jprsc.orgresearchgate.netresearchgate.net. For instance, DFT analysis of oleic acid epoxidation has provided detailed thermodynamic and kinetic data doaj.org.

Oxidation and Deoxygenation: DFT calculations are used to investigate the mechanisms of oxidation and deoxygenation reactions involving fatty acids. Studies have explored the epoxidation of unsaturated fatty acids doaj.org and the catalytic deoxygenation of fatty acid esters using models like methyl butyrate (B1204436) to understand reaction pathways on catalytic surfaces mdpi.com.

Molecular Interactions: DFT is also employed to study the molecular interactions of fatty acids with other molecules or within different environments. This includes analyzing hydrogen bonding, charge transfer, and adsorption mechanisms, which are relevant for understanding their behavior in formulations or biological contexts acs.orgresearchgate.netresearchgate.netnih.govmdpi.com. For example, DFT has been used to study the interaction of myristic acid with solvents and its adsorption mechanism in gel formation acs.org.

Computational Metabolomics and Pathway Analysis for Fatty Acid Biotransformation

Computational metabolomics and pathway analysis offer a systems-level perspective on how fatty acids are processed within biological systems. These approaches integrate experimental metabolomic data with computational models to map metabolic fluxes, identify regulatory mechanisms, and predict the consequences of metabolic alterations.

Fatty Acid β-Oxidation: Computational models have been developed to simulate fatty acid β-oxidation, a critical pathway for energy production. These models help in understanding the network dynamics, substrate overload effects, and the implications for metabolic diseases such as obesity and insulin (B600854) resistance plos.orgebi.ac.ukplos.orgfrontiersin.orgresearchgate.net. Studies have identified bistability and hysteresis in β-oxidation, suggesting potential mechanisms for metabolic dysregulation plos.org.

Metabolic Pathway Mapping: Computational tools are used to reconstruct and analyze metabolic pathways involving various fatty acids. This includes mapping pathways for ketogenesis and gluconeogenesis from fatty acids plos.orgplos.org, as well as understanding the role of specific fatty acids like lauric acid in lipid metabolism, such as sphingolipid metabolism and energy generation nih.govfrontiersin.org. Computational metabolomics has also been applied to study lipid metabolism in model organisms like yeast and to identify pathways for the synthesis of specific compounds from fatty acids frontiersin.orgmdpi.commdpi.comresearchgate.net. These analyses are vital for understanding cellular responses to dietary changes and for identifying potential therapeutic targets.

Through these advanced computational techniques, researchers continue to unravel the complex behaviors and metabolic roles of fatty acids found in Cocinic Acid, providing fundamental insights into their biochemistry and potential applications.

Compound Names Mentioned:

this compound (Fatty acids, coco)

Lauric acid (C12:0)

Myristic acid (C14:0)

Palmitic acid (C16:0)

Caprylic acid (C8:0)

Capric acid (C10:0)

Oleic acid (C18:1)

Stearic acid (C18:0)

Palmitoyl CoA

Palmitoyl carnitine

Acyl-CoA

Acyl-carnitine

Malonyl CoA

Dipalmitoylphosphatidylcholine (DPPC)

Dioleoylphosphatidylcholine (DOPC)

Dioleoylphosphatidylethanolamine (DOPE)

Methyl butyrate

Linoleic acid

Linolenic acid

Performic acid

Butyryl-CoA

Acetyl-CoA

Thiolase

Mycolic acids (MAs)

Future Research Directions and Emerging Applications of Cocinic Acid

Innovations in Sustainable Production and Biorefinery Concepts

The future of cocinic acid production is increasingly tied to the development of sustainable and economically viable manufacturing processes that align with the principles of a circular economy. A key area of innovation lies in the integration of this compound production into biorefinery concepts, where biomass is converted into a spectrum of value-added products. This approach aims to replace traditional petrochemical routes with more environmentally friendly alternatives. nih.govresourcewise.com

Biorefineries can utilize a variety of renewable feedstocks, including first, second, and third-generation biomass such as glucose, corn stover, glycerol (B35011), and seaweed, to produce bio-based chemicals like succinic acid, a process that can serve as a model for this compound production. rsc.org The selection of the appropriate biomass is crucial for the sustainability of the process, with second-generation feedstocks potentially reducing the environmental impact associated with the agricultural stage. researchgate.net By integrating the production of bio-based chemicals with energy generation, for instance, by using process residues for biogas production, the financial sustainability of biorefineries can be significantly enhanced. nih.gov

The development of microbial cell factories is central to these biorefinery concepts. frontiersin.org These microorganisms are engineered to efficiently convert renewable carbon sources into specific fatty acids. frontiersin.org A significant advantage of this approach is the potential to utilize waste streams as feedstocks, thereby reducing costs and addressing environmental concerns. rsc.org For example, the aqueous phase of bio-oil, a byproduct of biomass pyrolysis, has been investigated as a potential carbon source for the production of succinic acid by engineered E. coli, demonstrating the potential for valorizing low-value side streams. core.ac.ukresearchgate.net

Future research will likely focus on optimizing these integrated systems, improving the efficiency of microbial conversion, and exploring a wider range of waste-derived feedstocks. The goal is to create closed-loop systems that maximize resource utilization and minimize waste, making the production of this compound and other bio-based chemicals both environmentally and economically sustainable.

Biotechnological and Metabolic Engineering for Tailored Fatty Acid Profiles

Metabolic engineering and synthetic biology are poised to revolutionize the production of this compound by enabling the creation of microbial cell factories with customized fatty acid profiles. nih.gov The demand for specialty fats and oils with specific fatty acid compositions is a significant driver for this research, as traditional sources often provide a limited range of fatty acids. researchgate.net Yeasts, in particular, have emerged as promising platforms for the synthesis of lipids due to their capacity for high lipid accumulation and their "Generally Recognized As Safe" (GRAS) status. nih.gov

The core of this approach involves the manipulation of key enzymes in the fatty acid and triacylglycerol synthesis pathways. nih.gov These enzymes include fatty acid synthases, desaturases, elongases, and acyltransferases. researchgate.net By overexpressing, modifying, or introducing genes encoding these enzymes, researchers can direct the metabolic flux towards the production of desired fatty acids, such as the medium-chain fatty acids that constitute this compound. nih.gov

Successful examples of metabolic engineering include the production of free fatty acids in Escherichia coli and Saccharomyces cerevisiae at high titers. frontiersin.org Furthermore, engineered yeast strains have been developed to produce and secrete medium-chain fatty acids with specific biological activities. frontiersin.org These advancements demonstrate the potential to create robust and efficient microbial systems for the large-scale production of this compound with a precisely defined composition.

Development of Advanced Analytical Platforms for Comprehensive Lipid Analysis

The comprehensive analysis of lipids, a field known as lipidomics, is essential for understanding their diverse roles in biological systems and for quality control in the production of fatty acid-based products like this compound. primescholars.com The complexity and diversity of lipid structures present significant analytical challenges, necessitating the development of advanced analytical platforms.

Mass spectrometry (MS) is a cornerstone of modern lipid analysis, offering high sensitivity and selectivity for the identification and quantification of individual lipid species. nih.gov Different MS-based approaches are employed in lipidomics, including direct infusion "shotgun" lipidomics and methods coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC). acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the detailed analysis of fatty acid composition after derivatization. primescholars.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide range of lipid classes in complex biological samples. primescholars.comnih.gov

Recent advancements in high-resolution mass spectrometry and novel fragmentation techniques have significantly enhanced the ability to precisely identify and quantify lipid species. For instance, technologies like differential mobility spectrometry (DMS) can be combined with MS to separate and identify lipids that are otherwise difficult to distinguish. Furthermore, the development of extensive lipid libraries and internal standards has improved the accuracy and reliability of quantitative lipid analysis. metwarebio.com

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to MS, providing valuable structural information and aiding in the quantification of lipids. primescholars.com Spectroscopic methods such as Raman spectroscopy and Fourier transform infrared (FT-IR) spectroscopy are also being explored for their potential in lipid analysis. researchgate.net

The integration of these advanced analytical techniques into comprehensive lipidomics platforms allows for a holistic view of the lipidome. metwarebio.com These platforms are crucial for research in areas such as biomarker discovery, understanding disease mechanisms, and for the precise characterization of engineered microbial systems designed for the production of tailored fatty acid profiles, including this compound. sciex.com

Exploration of Novel Biological Activities and Therapeutic Potential

Medium-chain fatty acids (MCFAs), the primary components of this compound, are increasingly recognized for their diverse biological activities and therapeutic potential. mdpi.com Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized by the liver, making them an efficient energy source. researchgate.net This unique metabolic fate underlies some of their potential health benefits.

One of the most well-documented properties of MCFAs is their antimicrobial activity. researchgate.net They have been shown to be effective against a range of microorganisms, including bacteria and fungi. nih.gov For example, specific MCFAs have demonstrated the ability to inhibit the formation of biofilms by the opportunistic pathogen Candida albicans. nih.gov This antimicrobial action could be harnessed for various applications, from food preservation to the development of novel therapeutic agents.

Beyond their antimicrobial effects, MCFAs are being investigated for their role in metabolic health. researchgate.net There is evidence to suggest that they may help in regulating lipid metabolism and could have a positive impact on conditions such as obesity and insulin (B600854) resistance. mdpi.comresearchgate.net For instance, medium-chain triglycerides (MCTs), which are composed of MCFAs, have been shown to reduce body weight and fat mass in some studies. mdpi.com

The immunomodulatory effects of MCFAs are another area of active research. It has been suggested that they can influence the immune response, which could have implications for inflammatory conditions. frontiersin.org Furthermore, some studies have explored the potential of nicotinic acid, a compound with effects on lipid metabolism, in treating dyslipidemia, highlighting the broader interest in lipid-modifying agents for cardiovascular health. nih.govnih.gov

Future research is needed to fully elucidate the mechanisms underlying the biological activities of this compound and its constituent fatty acids. This includes investigating their effects on the gut microbiome, their potential as signaling molecules, and their role in modulating cellular processes. mdpi.com A deeper understanding of these activities could lead to the development of new therapeutic strategies for a variety of diseases.

Table 3: Investigated Biological Activities of Medium-Chain Fatty Acids

| Biological Activity | Description | Potential Therapeutic Application |

|---|---|---|

| Antimicrobial | Inhibition of the growth of bacteria and fungi, and disruption of biofilms. nih.govnih.gov | Treatment of infections, prevention of food spoilage. |

| Metabolic Regulation | Rapid absorption and oxidation for energy, potential to improve insulin sensitivity and reduce fat accumulation. mdpi.comresearchgate.net | Management of obesity and metabolic syndrome. |

| Immunomodulation | Modulation of immune cell function and inflammatory pathways. frontiersin.org | Treatment of inflammatory and autoimmune disorders. |

Table of Compounds

| Compound Name |

|---|

| 1,4-butanediol |

| Acetyl-CoA |

| Adipic acid |

| Alginate |

| Butyric acid |

| Capric acid |

| Caprylic acid |

| Carbon dioxide |

| Cholesterol |

| This compound |

| Conjugated linoleic acid |

| Decanoic acid |

| Docosahexaenoic acid |

| Eicosapentaenoic acid |

| Ethylene (B1197577) glycol |

| Farnesol |

| Glucose |

| Glycerol |

| Heptanoic acid |

| Lauric acid |

| Malonyl-CoA |

| Maleic acid |

| Methane |

| Nicotinic acid |

| Nonanoic acid |

| Octanoic acid |

| Palmitic acid |

| Polybutylene Succinate |

| Punicic acid |

| Stearidonic acid |

| Succinic acid |

| Terephthalic acid |

| Triglycerides |

常见问题

Q. How is Cocinic Acid chemically identified and characterized in research settings?

this compound (CAS 61788-47-4) is typically identified using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine structural features, while Gas Chromatography-Mass Spectrometry (GC-MS) quantifies its fatty acid composition, as coconut oil-derived fatty acids are mixtures of varying chain lengths (C8–C18) . Purity is assessed via High-Performance Liquid Chromatography (HPLC), and melting points are measured to confirm consistency with literature values. Researchers should cross-reference data with databases like Comparative Toxicogenomics Database (CTD) to resolve ambiguities in molecular formulas .

Q. What are the standard protocols for synthesizing and purifying this compound in laboratory conditions?

Synthesis involves hydrolysis of coconut oil triglycerides using alkaline or enzymatic methods. Post-hydrolysis, free fatty acids are separated via acid precipitation and purified through solvent extraction or distillation. Detailed protocols should include reaction temperature, catalyst concentration, and purification steps (e.g., column chromatography for isolating specific chain lengths). Replication studies emphasize the need to document batch-to-batch variability, as natural sources like coconut oil introduce heterogeneity .

Advanced Research Questions

Q. How should researchers design experiments to study the biological interactions of this compound?

Experimental design must account for dose-response relationships, control groups (e.g., other saturated fatty acids), and model systems (in vitro vs. in vivo). For cellular studies, use lipidomics approaches to track this compound incorporation into membranes. Statistical power analysis is critical to determine sample sizes, and blinding protocols minimize bias in data collection. Pre-registration of hypotheses and methods on platforms like Open Science Framework enhances reproducibility .

Q. What methodologies are effective in resolving contradictions in published data on this compound’s physicochemical properties?

Contradictions often arise from variability in source materials or analytical methods. Researchers should:

- Replicate studies under standardized conditions (e.g., ISO protocols for lipid analysis).

- Use orthogonal techniques (e.g., FT-IR alongside NMR) to validate key properties like crystallinity.

- Apply meta-analysis frameworks to reconcile disparate results, as demonstrated in replication studies of machine learning models .

Q. How can computational modeling enhance the study of this compound’s metabolic pathways?

Molecular dynamics simulations predict interactions with enzymes like lipases, while systems biology tools (e.g., KEGG pathway mapping) identify downstream metabolites. Researchers should validate in silico findings with targeted metabolomics and isotope tracing. Open-source tools like GROMACS or BioCyc are recommended for transparency .

Q. What strategies optimize the integration of this compound research into broader lipidomics studies?

Align data reporting with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like MetaboLights for sharing raw spectra and chromatograms. Normalize datasets to account for batch effects, and apply machine learning pipelines (e.g., PyCaret) to identify co-varying lipid species .

Methodological Resources

- Data Validation : Cross-check against CTD-curated chemical synonyms and toxicogenomic profiles .

- Statistical Rigor : Follow guidelines from clinical fatty acid studies, including multivariate regression to control for confounding variables .